molecular formula C21H19N3O5S B2893537 N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941943-66-4

N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2893537
CAS No.: 941943-66-4
M. Wt: 425.46
InChI Key: BHUXGVUVAKNBIZ-UHFFFAOYSA-N
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Description

N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound with a molecular formula of C 21 H 19 N 3 O 5 S and a molecular weight of 425.5 g/mol . This complex molecule features a benzodioxole carboxamide core linked to a thiazole ring system, which is further functionalized with a 3-methoxybenzyl group. The presence of these distinct pharmacophores makes it a compound of significant interest in advanced medicinal chemistry research, particularly in the design and synthesis of novel heterocyclic molecules . Compounds containing thiazole and benzodioxole motifs are frequently investigated for their potential interactions with central nervous system targets . The structural architecture of this reagent suggests potential for application in neurodegenerative disease research, where similar scaffolds are explored as modulators of key enzymatic targets. Its complex structure makes it a valuable intermediate for constructing chemical libraries in drug discovery programs aimed at developing new therapeutic agents. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal uses.

Properties

IUPAC Name

N-[4-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c1-27-16-4-2-3-13(7-16)10-22-19(25)9-15-11-30-21(23-15)24-20(26)14-5-6-17-18(8-14)29-12-28-17/h2-8,11H,9-10,12H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUXGVUVAKNBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Benzyl/Thiazole Moieties

The following table highlights key structural analogs and their substituents:

Compound Name (CAS/ID) Core Structure Key Substituents Molecular Formula Molecular Weight Melting Point (°C) Bioactivity (If Reported)
Target Compound Thiazole 3-Methoxybenzyl C22H20N3O5S 453.48 N/A N/A
N-(4-(2-((2-Fluorophenyl)amino)... () Thiazole 2-Fluorophenyl C19H15FN3O4S 400.4 N/A N/A
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)... (946327-23-7, ) Thiazole 2-amino-2-oxoethylthio, 4-phenyl C19H15N3O4S2 413.5 N/A N/A
N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2, ) Benzodioxole 3,4-Dimethoxyphenyl C17H15NO5 313.31 175–177 N/A
N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)... (921520-10-7, ) Thiazole 4-Trifluoromethoxyphenyl C20H14F3N3O5S 465.4 N/A N/A

Key Observations :

  • Steric Considerations : The 3-methoxybenzyl group in the target compound may introduce steric hindrance, affecting binding to hydrophobic pockets, as seen in analogs with bulky substituents (e.g., 4-phenyl in ) .

Data Tables

Table 1: Physical Properties of Selected Analogs

Compound (Source) Melting Point (°C) Yield (%) Solvent Used
4j () 253–255 96 Ethyl acetate/ethanol
HSD-2 () 175–177 75 Hexane/ethyl acetate
D14 () 208.9–211.3 13.7 N/A

Table 2: Bioactivity of Thiazole Derivatives

Compound (Source) Target Activity Key Finding
7b () Anticancer IC50 = 1.61 µg/mL (HepG-2)
Thioxothiazolidinyl-acetamides () Urease Inhibition IC50 < 10 µM

Q & A

Q. What are the established synthetic routes for this compound, and how can purity be ensured?

The compound is typically synthesized via multi-step reactions involving:

  • Condensation : Benzo[d][1,3]dioxole derivatives are condensed with thiazole intermediates using coupling agents like EDCI/HOBt .
  • Amidation : Introduction of the 3-methoxybenzylamine group via nucleophilic substitution or carbodiimide-mediated coupling .
  • Purification : High-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) is critical for achieving >95% purity . Key solvents include DMF or dichloromethane, with triethylamine as a base to optimize reaction efficiency .

Q. Which analytical techniques are essential for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiazole and benzodioxole moieties .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC : Monitors reaction progress and ensures purity (>98%) by tracking retention times .

Q. How can functional groups influence reactivity during synthesis?

  • The thiazole ring is prone to electrophilic substitution, requiring inert atmospheres (e.g., N₂) to prevent oxidation .
  • The benzodioxole group enhances solubility in polar aprotic solvents, facilitating coupling reactions .
  • The amide bond may hydrolyze under acidic/basic conditions, necessitating pH-controlled environments (pH 6–8) during synthesis .

Advanced Research Questions

Q. How can conflicting biological activity data be resolved across studies?

  • Orthogonal Assays : Validate cytotoxicity (e.g., MTT assay) with apoptosis markers (Annexin V/PI) to confirm mechanisms .
  • Dose-Response Curves : Use IC₅₀ values from multiple cell lines (e.g., HeLa, MCF-7) to assess consistency .
  • Solubility Adjustments : Address discrepancies by testing in varied media (e.g., DMSO vs. cyclodextrin-based formulations) .

Q. What strategies optimize yield in large-scale synthesis?

  • Catalyst Screening : Test Pd/C or CuI for Suzuki-Miyaura couplings to improve thiazole-aryl bond formation .
  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., dimerization) .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. 24 hours) while maintaining >85% yield .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Bioisosteric Replacement : Substitute the benzodioxole with a naphthyl group to modulate lipophilicity .
  • Electron-Withdrawing Groups : Introduce -CF₃ at the 3-methoxybenzyl position to enhance binding affinity .
  • Molecular Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., kinase inhibitors) .

Q. What computational methods validate molecular docking predictions?

  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
  • Free Energy Calculations : MM-PBSA/GBSA quantifies ΔG binding for key residues (e.g., ATP-binding pockets) .
  • Pharmacophore Modeling : Identify critical hydrogen bonds and hydrophobic interactions using Schrödinger .

Q. How to troubleshoot low yields in the final amidation step?

  • Activation Reagents : Switch from HOBt to HOAt for better carboxamide activation .
  • Temperature Control : Maintain 0–5°C during coupling to minimize racemization .
  • Byproduct Removal : Use scavenger resins (e.g., polymer-bound isocyanate) to trap excess reagents .

Q. What experimental approaches elucidate the mechanism of action?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to target enzymes .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • CRISPR-Cas9 Knockouts : Validate target specificity by deleting putative receptors in cell models .

Q. How to assess compound stability under physiological conditions?

  • Forced Degradation Studies : Expose to UV light, H₂O₂, or pH extremes (1–13) and monitor degradation via HPLC .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 hours) and quantify intact compound using LC-MS .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks to predict shelf-life .

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